Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate
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Overview
Description
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate is an organic compound with a complex structure featuring multiple double bonds and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate typically involves a multi-step process. One common method includes the condensation of dimethyl hepta-2,5-dienedioate with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the diphenylmethylidene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl hepta-2,5-dienedioate: Lacks the diphenylmethylidene moiety, resulting in different chemical properties.
Diphenylmethane derivatives: Share the diphenylmethylidene structure but differ in the ester groups and overall molecular framework.
Uniqueness
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate is unique due to its combination of multiple double bonds, ester groups, and the diphenylmethylidene moiety
Properties
CAS No. |
90156-05-1 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
dimethyl 4-benzhydrylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C22H20O4/c1-25-20(23)15-13-19(14-16-21(24)26-2)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
XNLHLWKKWNFBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=CC(=O)OC |
Origin of Product |
United States |
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